Product packaging for Trifluoroacetic acid-d(Cat. No.:CAS No. 599-00-8)

Trifluoroacetic acid-d

Cat. No.: B043077
CAS No.: 599-00-8
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. hwb.gov.inscielo.org.mx Its nucleus contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H) without significantly altering its chemical properties in terms of size and shape. hwb.gov.inwikipedia.org This mass difference, however, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater energy required to break a C-D bond is the basis for the kinetic isotope effect (KIE), a phenomenon that has become a cornerstone of modern chemical and biological research. chem-station.comsymeres.com

The replacement of hydrogen with deuterium, known as isotopic labeling, is a powerful technique for unraveling the intricate steps of a chemical reaction. numberanalytics.com By strategically placing a deuterium atom at a specific position in a reactant molecule, chemists can track its fate throughout a reaction, providing direct evidence for which bonds are broken and formed. numberanalytics.com

The change in reaction rate upon isotopic substitution (the KIE) provides crucial information about the rate-determining step of a reaction. scielo.org.mx If the bond to the isotopically labeled atom is broken during the slowest step, a significant KIE will be observed. numberanalytics.com This principle is widely applied to distinguish between proposed reaction pathways. chem-station.comnumberanalytics.com For instance, deuterium labeling experiments can help determine the source of a proton in a reaction, such as whether it comes from an internal molecular rearrangement or an external solvent. researchgate.net This method is not limited to organic synthesis; it is also used to elucidate biosynthetic pathways and for structural analysis in biology. scielo.org.mxchem-station.com

In pharmaceutical sciences, deuterium labeling has emerged as a strategic tool for enhancing the therapeutic properties of drugs. pharmaceutical-technology.com The "deuterium advantage" stems from the KIE's ability to slow down metabolic processes that involve the cleavage of a C-H bond. wikipedia.org Many drugs are broken down in the body by cytochrome P450 enzymes, a process that often involves the oxidation of a C-H bond. By replacing a metabolically vulnerable hydrogen atom with deuterium, the rate of this breakdown can be significantly reduced. wikipedia.orgsymeres.com

This metabolic stabilization can lead to several therapeutic benefits:

Improved Pharmacokinetics: A slower metabolism can result in a longer drug half-life, reduced clearance rates, and more stable plasma concentrations. wikipedia.orgsymeres.com

Enhanced Efficacy and Safety: By altering metabolic pathways, deuteration can decrease the formation of toxic metabolites or shift metabolism towards the production of more beneficial ones. assumption.edumusechem.com For example, in the case of the androgen receptor antagonist enzalutamide, deuteration of the N-methyl group is designed to reduce the formation of a metabolite (M2) that may trigger seizures. musechem.com

Potential for New Molecular Entities: The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was Austedo® (deutetrabenazine) in 2017, used to treat chorea associated with Huntington's disease. wikipedia.orgassumption.edu It is a deuterated version of tetrabenazine (B1681281) with a longer half-life. wikipedia.org This approval established a precedent for deuterated compounds to be considered New Molecular Entities (NMEs), encouraging further innovation in this area. assumption.edu

Historical Context and Evolution of Trifluoroacetic Acid-d Applications

The story of this compound is intertwined with the discovery of deuterium and the advancement of analytical chemistry. Deuterium was first identified by Harold Urey in 1931, a discovery that earned him the Nobel Prize and opened a new chapter in science. wikipedia.org The concept of using isotopic labeling to study chemical reactions soon followed. Early studies in the 1960s began to explore the biological effects of deuterated compounds, such as d3-morphine. musechem.com

The parent compound, trifluoroacetic acid (TFA), has been used extensively in organic synthesis as a solvent, catalyst, and reagent since the early 20th century. researchgate.netresearchgate.net It is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride (B1165640). d-nb.info

The primary application of this compound, however, evolved with the rise of Nuclear Magnetic Resonance (NMR) spectroscopy as a routine and indispensable analytical tool. carlroth.com In ¹H NMR, the signals from the hydrogen atoms in a solvent can overwhelm the signals from the sample being analyzed. Deuterated solvents, such as TFA-d, are used to circumvent this problem, as the deuterium nucleus resonates at a different frequency and does not produce signals in the proton NMR spectrum. carlroth.com TFA-d is particularly useful as a solvent for investigating the structures and conformations of molecules like peptides, proteins, and certain polymers that are soluble in strong acids. chemicalbook.com As NMR technology became more sophisticated, the demand for high-purity deuterated solvents like TFA-d grew, cementing its role in research and development laboratories for structure determination and identity verification. carlroth.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula CF₃COOD
CAS Number 599-00-8
Molecular Weight 115.03 g/mol
Appearance Clear, colorless liquid
Density 1.493 g/mL at 25 °C
Melting Point -15 °C
Boiling Point 75 °C
Isotopic Purity ≥99.5 atom % D

Sources: sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF3O2<br>C2HF3O2<br>CF3COOH B043077 Trifluoroacetic acid-d CAS No. 599-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroacetic acid
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InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)O
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Molecular Formula

C2HF3O2, Array
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DSSTOX Substance ID

DTXSID9041578
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Molecular Weight

114.02 g/mol
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Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C
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Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Density

1.531 at 20 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11
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Color/Form

Liquid, Colorless, fuming liquid; hygroscopic

CAS No.

76-05-1
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Melting Point

-15.4 °C, -15 °C
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Synthesis and Isotopic Enrichment Methodologies of Trifluoroacetic Acid D

Preparative Routes for Trifluoroacetic Acid-d

Synthesis from Trifluoroacetic Anhydride (B1165640) and Heavy Water

The most common and direct method for preparing this compound (CF3COOD) is through the hydrolysis of trifluoroacetic anhydride ((CF3CO)2O) with heavy water (D2O). google.com This reaction is an efficient way to introduce a deuterium (B1214612) atom into the carboxylic acid functional group.

The chemical reaction is as follows: (CF3CO)2O + D2O → 2 CF3COOD

This process involves the nucleophilic attack of the oxygen in the heavy water molecule on a carbonyl carbon of the trifluoroacetic anhydride, leading to the cleavage of the anhydride bond and the formation of two molecules of the desired deuterated acid. google.com The reaction is typically performed by carefully adding heavy water to trifluoroacetic anhydride, often under controlled temperature conditions, such as 0 ± 3 °C, to manage the exothermic nature of the reaction. google.com The simplicity and high yield of this method make it a preferred route for laboratory and commercial production.

Considerations for Isotopic Purity and Deuteration Degree

The effectiveness of this compound in its applications, particularly in NMR spectroscopy, is highly dependent on its isotopic purity and the degree of deuteration. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk Achieving a high deuteration degree, often exceeding 99.5%, is a primary objective. merckmillipore.comsigmaaldrich.comscharlab.com

Several factors are critical to maximizing isotopic enrichment:

Exclusion of Atmospheric Moisture: Trifluoroacetic anhydride is highly reactive towards water. chembk.com Therefore, the synthesis must be carried out under anhydrous conditions, typically under an inert atmosphere like argon or nitrogen, to prevent contamination from ambient moisture. google.comcarlroth.com

Stoichiometry: A slight molar excess of heavy water is sometimes used to ensure the complete conversion of the trifluoroacetic anhydride. google.com

The degree of deuteration is a critical quality parameter, with commercial grades for NMR spectroscopy typically having a minimum deuteration degree of 99.5%. merckmillipore.comsigmaaldrich.comscharlab.comanalitikkimya.com.tr

Advanced Purification and Characterization for High Isotopic Enrichment

Post-synthesis, purification is crucial to remove any unreacted starting materials, non-deuterated acid, and other impurities.

Purification:

Distillation: Fractional distillation is a standard method for purifying this compound. This technique separates components based on differences in their boiling points. The boiling point of this compound is approximately 72 °C. vwr.com

Characterization: Spectroscopic methods are essential for verifying the structure and isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing the degree of deuteration. thermofisher.comthermofisher.com In a highly enriched sample of this compound, the peak corresponding to the acidic proton of CF3COOH (around 11.5 ppm) will be significantly diminished or absent. washington.edu

Infrared (IR) Spectroscopy: The stretching vibration of the O-D bond in CF3COOD occurs at a different frequency compared to the O-H bond in CF3COOH, allowing for a qualitative and sometimes quantitative assessment of deuteration.

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the deuterated compound, which is higher than its non-deuterated counterpart. The molecular weight of CF3COOD is approximately 115.03 g/mol . sigmaaldrich.comsigmaaldrich.com

Deuterium Content Determination Techniques

Accurate determination of the deuterium content is vital for quality control.

Quantitative NMR (qNMR): This is a highly accurate method for determining isotopic purity. By comparing the integral of the residual proton signal of the carboxylic acid with that of a known internal standard, the precise level of deuteration can be calculated. Commercial products often specify a deuteration degree of at least 99.5 atom % D. scientificlabs.co.uksigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for determining isotopic enrichment. The trifluoroacetic acid can be derivatized to make it suitable for GC analysis. The mass spectrometer then separates and detects the deuterated and non-deuterated molecular ions, and their relative abundance provides a precise measurement of the deuterium content. nih.gov This method is particularly useful for detecting low levels of isotopic enrichment. nih.gov

Below is an interactive table summarizing the key properties of the compounds mentioned in this article.

Spectroscopic Characterization and Elucidation of Molecular Interactions in Trifluoroacetic Acid D Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Trifluoroacetic Acid-d as a Standard Deuterated Solvent for Proton NMR

This compound (CF₃COOD) is a specialized deuterated solvent employed in Nuclear Magnetic Resonance (NMR) spectroscopy. simsonpharma.comnanalysis.comcymitquimica.com In ¹H NMR, the use of a deuterated solvent is crucial to avoid the large signal from the solvent's protons, which would otherwise obscure the signals from the analyte. simsonpharma.comnanalysis.com TFA-d is particularly useful for dissolving a wide variety of organic compounds, especially those that are insoluble in more common NMR solvents. nih.govchemicalbook.com Its strong acidic nature allows it to protonate basic sites in molecules, which can aid in their solubilization and characterization.

The residual proton peak of TFA-d in a ¹H NMR spectrum appears at a characteristic chemical shift, which can vary slightly depending on factors like concentration and temperature. eurisotop.com This residual peak can also serve as an internal chemical shift reference. nanalysis.com Modern NMR spectrometers utilize the deuterium (B1214612) signal from the solvent for field-frequency locking, which stabilizes the magnetic field and ensures the accuracy of the spectral data. simsonpharma.com

Below is a table summarizing the typical NMR properties of this compound:

PropertyValue
¹H Chemical Shift (residual peak) ~11.50 ppm
¹³C Chemical Shift ~164.2 ppm (quartet), ~116.6 ppm (quartet)
¹⁹F Chemical Shift (vs. CFCl₃) ~-78.5 ppm
Note: Chemical shifts can be influenced by solvent, concentration, and temperature. eurisotop.comscience-and-fun.de

Investigation of Molecular Conformations in Cyclic Peptides using this compound as a Solvent

This compound is a valuable solvent for investigating the conformations of cyclic peptides using proton NMR spectroscopy. chemicalbook.comsigmaaldrich.comcymitquimica.comscientificlabs.co.uk The strong acidic environment provided by TFA-d can break down intermolecular hydrogen bonds that cause peptide aggregation, allowing for the study of individual peptide molecules in solution. By dissolving the cyclic peptide in TFA-d, researchers can obtain high-resolution NMR spectra that reveal detailed information about the peptide's three-dimensional structure.

The chemical shifts and coupling constants of the protons within the peptide are sensitive to their local environment, including the dihedral angles of the peptide backbone and the orientation of the side chains. Analysis of these NMR parameters allows for the determination of the preferred conformation or distribution of conformations of the cyclic peptide in the acidic solvent. This information is crucial for understanding the relationship between the structure and biological activity of these molecules.

NMR Studies of High Molecular Weight Polyesters in this compound/Chloroform-d (B32938) Mixtures

Many high molecular weight polyesters, such as poly(ethylene terephthalate) (PET) and polyglycolide (PG), exhibit poor solubility in common NMR solvents, making their characterization challenging. chemicalbook.comsigmaaldrich.comcymitquimica.comresearchgate.net A mixture of this compound (TFA-d) and chloroform-d (CDCl₃) has been shown to be an effective solvent system for dissolving these otherwise insoluble polymers, enabling their analysis by ¹H and ¹³C NMR. researchgate.netgoogle.comsigmaaldrich.com

The strong acidity of TFA-d helps to disrupt the intermolecular forces within the polyester, leading to its dissolution. The addition of chloroform-d helps to create a suitable solvent mixture for high-resolution NMR spectroscopy. This solvent system has been successfully used to determine the molecular weight of polyesters through end-group analysis and to characterize the polymer's microstructure. researchgate.netgoogle.com For instance, in the ¹H NMR spectra of PET dissolved in a TFA-d/CDCl₃ mixture, the signals corresponding to the ethylene (B1197577) glycol and terephthalate (B1205515) units can be clearly resolved, allowing for a detailed structural analysis. researchgate.netmdpi.com

In Situ NMR Investigations of Side Reactions in Polymer Characterization

The use of trifluoroacetic acid (TFA) as a co-solvent for the characterization of polymers, particularly polyesters, can sometimes lead to side reactions that affect the accuracy of the analysis. In situ ¹H NMR spectroscopy using deuterated trifluoroacetic acid (TFA-d) is a powerful technique to monitor these reactions in real-time. researchgate.netcjps.org

One common side reaction is the esterification of hydroxyl end-groups in polyesters by TFA. researchgate.net This reaction leads to a decrease in the integration of the signals corresponding to the hydroxyl end-groups over time, which can result in an overestimation of the polymer's molecular weight when determined by end-group analysis. researchgate.net

A study using in situ ¹H NMR in a TFA-d/chloroform-d mixture on a model compound, bis(2-hydroxyethyl) terephthalate (BHET), revealed that the esterification follows pseudo-first-order kinetics. researchgate.net The rate of this reaction was quantified, providing a crucial timeframe within which NMR measurements must be completed to ensure an acceptable level of accuracy (e.g., a relative error of 5% if the measurement is finished within 1.3 hours at 25 °C). researchgate.net This knowledge is critical for obtaining reliable characterization data for polyesters and other polymers with alcohol functional groups. researchgate.net

Elucidation of Reaction Mechanisms and Metabolisms via Deuterium Exchange

Deuterated trifluoroacetic acid (TFA-d) serves as an effective reagent and solvent for studying reaction mechanisms and metabolic pathways through hydrogen-deuterium (H-D) exchange. nih.govresearchgate.net The acidic deuterium of TFA-d can replace exchangeable protons in a substrate molecule, and this incorporation of deuterium can be readily monitored by NMR spectroscopy or mass spectrometry.

This technique is particularly useful for probing electrophilic aromatic substitution reactions. nih.gov In the presence of TFA-d, aromatic compounds can undergo deuteration at electron-rich positions on the aromatic ring. nih.gov The rate and selectivity of this exchange provide valuable insights into the electronic properties of the substrate and the mechanism of the reaction.

Furthermore, TFA-d has been employed to investigate the mechanisms of more complex transformations, such as the acid-catalyzed epimerization of natural products. researchgate.net It has also been used in combination with metal catalysts to achieve selective deuteration of aromatic compounds, including those of pharmaceutical relevance like acetaminophen (B1664979) and diclofenac (B195802). nih.govnih.gov The ability to selectively introduce deuterium labels using TFA-d is a powerful tool for elucidating reaction pathways and understanding metabolic processes. researchgate.netcarlroth.com

Probing Peptide Systems under Liquid-Liquid Phase Separation Conditions using ¹⁹F NMR

Trifluoroacetic acid (TFA) can be utilized as a molecular probe in conjunction with ¹⁹F NMR spectroscopy to investigate the structure and dynamics of peptide systems that undergo liquid-liquid phase separation (LLPS). nih.govacs.orgresearchgate.netnih.gov LLPS is a phenomenon where a homogenous solution of biomolecules separates into a dense, protein-rich phase and a dilute phase. nih.gov

In a study involving a phenylalanine-containing peptide, ¹⁹F NMR was used to study the interactions between TFA and the peptide during LLPS. nih.govacs.orgresearchgate.netnih.gov The results revealed two distinct binding modes of TFA with the peptide in the dense phase: a structured, ordered complex and a more dynamic one. nih.govacs.orgresearchgate.net Quantum chemistry calculations suggested that the structured complex involves a TFA molecule intercalated between two stacked phenylalanine aromatic rings, which may contribute to stabilizing the condensed phase. nih.govacs.orgnih.gov

These findings demonstrate that ¹⁹F NMR, with TFA as a probe, can provide valuable insights into the molecular interactions and organization within the dense phase of LLPS systems, which are often difficult to characterize using other techniques. nih.govacs.org This approach is particularly promising for studying LLPS in peptide systems rich in aromatic residues. nih.gov

Infrared (IR) and Raman Spectroscopy Investigations of this compound Systems

This compound (TFA-d), the deuterated analogue of trifluoroacetic acid, has been a subject of significant spectroscopic investigation to understand its molecular structure, vibrational dynamics, and interactions in various states. Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of TFA-d, providing insights into its monomeric and associated forms, and allowing for comparative analysis with its non-deuterated counterpart.

Vibrational Analysis of Monomeric and Associated Forms

In the vapor phase and in non-polar solvents, this compound, much like light trifluoroacetic acid, exists in an equilibrium between monomeric and dimeric forms. These different species give rise to distinct vibrational signatures in IR and Raman spectra. Spectroscopic studies have successfully identified the principal bands corresponding to the vibrations of the COOD group for both the monomeric and associated (dimeric) molecules. aip.org This identification is typically achieved by observing spectral changes as a function of pressure in the vapor state or concentration in solution. aip.orgresearchgate.net

At room temperature, the vapor of trifluoroacetic acid is a mixture of monomers and dimers, with the dimer being the predominant species. researchgate.net The formation of the dimer occurs through strong hydrogen bonding between two acid molecules, which significantly perturbs the vibrational frequencies of the functional groups involved in the bonding, most notably the O-D and C=O stretching modes.

The monomeric form is characterized by a sharp, high-frequency C=O stretching band, influenced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. For CF₃COOD vapor, this band is observed at approximately 1823 cm⁻¹. aip.org In contrast, the formation of the cyclic dimer leads to a considerable red-shift (a shift to lower frequency) of the C=O stretching vibration due to the weakening of the carbonyl bond upon hydrogen bonding.

The O-D stretching vibration (νOD) of the monomer is observed as a relatively sharp band. However, in the dimer, this mode is replaced by a very broad and intense absorption band at a much lower frequency, which is a classic spectroscopic indicator of strong hydrogen bonding. This broadening is a result of the strong coupling between the vibrational modes within the hydrogen-bonded ring.

Comparative Studies with Light Trifluoroacetic Acid

Comparative spectroscopic studies of this compound (CF₃COOD) and light trifluoroacetic acid (CF₃COOH) are crucial for the definitive assignment of vibrational modes, particularly those involving the hydroxyl/deuteroxyl group. aip.org The substitution of deuterium for hydrogen in the hydroxyl group results in a predictable isotopic shift in the vibrational frequencies.

The most significant and easily identifiable shift occurs for the O-H/O-D stretching vibration. The frequency of the O-D stretch is approximately 1/√2 (about 0.71) times the frequency of the O-H stretch, a consequence of the increased mass of deuterium. This isotopic effect is a cornerstone in identifying and assigning the vibrational modes associated with the acidic proton.

Infrared spectral data for the associated hydroxyl vibration band in light and heavy trifluoroacetic acids reveal complex structures with multiple submaxima. optica.org A notable observation is that the spacing between these submaxima in the deuterated (heavy) acid is roughly half that of the light acid. optica.org For instance, the average spacing for trifluoroacetic acid is around 224 cm⁻¹, while for its deuterated counterpart, it is approximately 117 cm⁻¹. optica.org

Other vibrations involving the hydroxyl/deuteroxyl group, such as the in-plane bending (δOD) and out-of-plane torsion (γOD) modes, also exhibit significant isotopic shifts, aiding in their assignment. In contrast, vibrations of the trifluoromethyl (CF₃) and carboxyl (C-C) groups are less affected by deuteration, showing only minor frequency shifts. aip.org For example, the strong infrared absorptions at 1244 cm⁻¹ and 1185 cm⁻¹, assigned to the C-F stretching vibrations, are consistent between the two isotopic forms. aip.org

The carbonyl (C=O) stretching frequency also shows a small but discernible isotopic shift. In the monomeric form, the C=O stretch for CF₃COOH is at 1826 cm⁻¹, while for CF₃COOD it is slightly lower at 1823 cm⁻¹. aip.org This small difference arises from the subtle changes in vibrational coupling upon deuteration.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for Monomeric CF₃COOH and CF₃COOD in the Vapor Phase

Vibrational ModeCF₃COOH (Light)CF₃COOD (Heavy)Approximate Frequency Ratio (H/D)
ν(OH) / ν(OD) ~3570~2650~1.35
ν(C=O) 1826 aip.org1823 aip.org~1.00

Note: The ν(OH) and ν(OD) frequencies are approximate values for the monomer and can vary. The data presented is compiled from spectroscopic studies.

Spectroscopic Signatures of Anionic and Undissociated Forms in Aqueous Solutions

In aqueous solutions, trifluoroacetic acid, being a strong acid, exists in a dynamic equilibrium between its undissociated (neutral) form (CF₃COOD) and its dissociated anionic form, the trifluoroacetate (B77799) ion (CF₃COO⁻). rsc.org Raman spectroscopy is particularly effective for studying these aqueous systems.

The spectroscopic signatures of these two species are distinct. The undissociated form is characterized by vibrational modes similar to those of the monomer in the gas phase, including the prominent C=O stretching vibration. The anionic form, however, has a different structure due to deprotonation. The two oxygen atoms of the carboxylate group become equivalent, resulting in symmetric and asymmetric stretching vibrations of the COO⁻ group instead of a C=O stretch.

A key spectral region for distinguishing between the neutral and anionic forms in aqueous solution is between 770 cm⁻¹ and 880 cm⁻¹. rsc.org This region contains the C-C stretching vibrations for both species. rsc.org

Undissociated form (CF₃COOD): The C-C stretching vibration appears at a lower frequency, around 818 cm⁻¹. rsc.org

Anionic form (CF₃COO⁻): The C-C stretching mode is shifted to a higher frequency, approximately 846 cm⁻¹, due to the partial double-bond character of the C-C bond in the anion. rsc.org

Another important band for the trifluoroacetate anion is the symmetric C-O stretching of the carboxylate group (CF₃COO⁻), which appears as an intense feature around 1444 cm⁻¹. rsc.org The presence and relative intensities of these bands can be used to study the degree of dissociation of the acid under different conditions, such as concentration and temperature. rsc.org Studies on the freezing of aqueous TFA solutions have shown a structural transformation from the dissociated anionic form, which is dominant at room temperature, to the undissociated neutral form within the ice structure. rsc.orgnih.gov

Mass Spectrometry (MS) in conjunction with this compound

This compound, like its non-deuterated form, plays a significant role in mass spectrometry, particularly in techniques coupled with liquid chromatography (LC-MS). Its applications range from being a mobile phase additive to a calibrant for mass accuracy.

Ion Suppression Effects in LC-MS and Strategies for Mitigation

Trifluoroacetic acid is frequently used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution, especially for peptides and proteins. researchgate.netsigmaaldrich.com It functions as an ion-pairing agent. However, its use is notoriously problematic for electrospray ionization mass spectrometry (ESI-MS) detection due to significant signal suppression. sigmaaldrich.comnih.govchromatographyonline.com This issue is equally relevant for this compound.

The primary mechanism of ion suppression by TFA is the formation of strong gas-phase ion pairs with positively charged analytes. researchgate.netnih.gov These neutral ion pairs reduce the efficiency of forming gas-phase analyte ions, thereby decreasing the signal intensity detected by the mass spectrometer. researchgate.net Additionally, the high surface tension of TFA-containing solutions can hinder the efficient formation of the electrospray. sigmaaldrich.com

Several strategies have been developed to mitigate the ion suppression effects of TFA and its deuterated analogue:

Post-Column Addition: One of the most common methods involves the post-column addition of a weak acid, such as propionic acid or acetic acid, often mixed with an organic solvent like isopropanol. nih.gov These weaker acids can displace TFA from the ion pair, releasing the protonated analyte. Another effective approach is the post-column infusion of a dilute base like ammonium (B1175870) hydroxide, which neutralizes the TFA and dissociates the analyte-TFA ion pair. researchgate.netnih.gov

Use of Supercharging Agents: Supercharging agents, such as m-nitrobenzyl alcohol (m-NBA) or sulfolane, can be added to the mobile phase. nih.gov These agents are weak bases that can reduce the ionization of TFA in the ESI droplets, thereby lowering the concentration of the trifluoroacetate anion and reducing its suppressive effects. nih.gov This approach can rescue the analyte signal and even enhance it by promoting higher charge states on proteins and peptides. nih.gov

Alternative Ion-Pairing Reagents: Replacing TFA with other ion-pairing reagents that cause less ion suppression, such as difluoroacetic acid (DFA), is another viable strategy. sepscience.com Formic acid is the most common alternative, though it often provides inferior chromatographic performance compared to TFA. chromatographyonline.com

Instrumental Approaches: Modifying the ESI source conditions, such as increasing the temperature of the drying gas, can help to break up the ion pairs. sepscience.com Other instrumental solutions include the use of a microfluidic ion stripper to remove TFA from the mobile phase before it enters the mass spectrometer. vub.ac.be

Table 2: Strategies to Mitigate Ion Suppression from Trifluoroacetic Acid (and its deuterated form) in LC-MS

StrategyMechanismExamplesReferences
Post-Column Addition Displaces TFA from ion pairs or neutralizes the acid.Propionic acid, Acetic acid, Ammonium hydroxide. researchgate.netnih.govnih.gov researchgate.net, nih.gov, nih.gov
Supercharging Agents Reduce TFA ionization in ESI droplets.m-Nitrobenzyl alcohol (m-NBA), Sulfolane. nih.gov nih.gov
Alternative Reagents Substitute TFA with less suppressive acids.Formic acid, Difluoroacetic acid (DFA). chromatographyonline.comsepscience.com chromatographyonline.com, sepscience.com
Instrumental Methods Physically remove TFA or disrupt ion pairs.Microfluidic ion stripper, Increased source temperature. sepscience.comvub.ac.be sepscience.com, vub.ac.be

Application as a Calibrant in Mass Spectrometry

Trifluoroacetic acid and its salts are used as calibrants in mass spectrometry to ensure high mass accuracy. thermofisher.krwikipedia.org Alkali-metal trifluoroacetate compounds, when dissolved in an aqueous:acetonitrile solution, can be used as tuning and calibration standards for both positive and negative ion ESI-MS. acs.org These solutions generate evenly spaced, singly charged cluster ions over a wide mass range (e.g., 100–3500 Da). acs.org

This compound can also serve this purpose. The known mass difference between hydrogen and deuterium (approximately 1.00628 Da) allows TFA-d and its clusters to be used as reference points for mass calibration, particularly in high-resolution mass spectrometry where precise mass determination is critical. The use of deuterated compounds can be advantageous in complex spectra to distinguish calibrant peaks from analyte peaks. In MALDI-TOF mass spectrometry, TFA is often a component of the matrix solution used for external mass calibration. shimadzu.com

Advanced Applications in Organic Synthesis and Catalysis with Trifluoroacetic Acid D

Deuterium-Hydrogen Exchange Reactions

Trifluoroacetic acid-d is extensively used for deuterium-hydrogen (H-D) exchange reactions, a fundamental process for introducing deuterium (B1214612) into organic molecules. nih.gov This isotopic labeling is crucial for mechanistic studies, metabolic profiling of drugs, and enhancing the properties of pharmaceuticals. rsc.orgacs.org

While CF3COOD can facilitate H-D exchange on its own, its efficacy can be significantly enhanced by the presence of a metal catalyst, particularly for less reactive substrates. nih.govresearchgate.net

In the presence of a palladium catalyst, deuteration using this compound can proceed through two primary mechanisms: C-H activation and electrophilic aromatic substitution (EAS). nih.gov The operative mechanism is often influenced by the substrate and reaction conditions. nih.govacademie-sciences.fr

The palladium-catalyzed C-H activation pathway involves the direct interaction of the palladium catalyst with a C-H bond, often directed by a coordinating group on the substrate. nih.govnih.gov This is a powerful strategy for achieving site-selective deuteration. nih.gov For instance, a palladium-N-heterocyclic carbene (NHC) complex has been shown to effectively catalyze the ortho-selective deuteration of aromatic ketones, amides, and amino acids in CF3COOD. nih.govnih.gov Experimental evidence suggests that palladium facilitates the C-H activation of these substrates, a mechanism not commonly observed under such strongly acidic conditions. nih.gov The proposed mechanism involves the formation of a cyclopalladated intermediate, which then undergoes deuterolysis to yield the deuterated product and regenerate the catalyst. nih.gov

Concurrently, an electrophilic aromatic substitution (EAS) mechanism can also occur, where the deuterated acid itself acts as the electrophile. nih.govnih.gov In this pathway, the aromatic ring is deuterated at its most electron-rich positions. nih.gov For some substrates, both the metal-catalyzed C-H activation and the acid-catalyzed EAS can occur simultaneously, leading to extensive deuteration. nih.gov The use of strong acids like Trifluoroacetic acid can promote the reactivity of palladium catalysts in ortho-selective C-H bond cleavage. mdpi.com

Catalyst SystemSubstrate TypePrimary MechanismSelectivity
Pd-NHC / CF3COODAromatic ketones, amides, amino acidsC-H Activation & Electrophilic Aromatic SubstitutionOrtho-selective
Pd(OAc)2 / CF3COOD2-PhenylpyridineC-H ActivationOrtho-acylation
Pd(TFA)2 / IndolesIndolesC-H ActivationC2 or C3 arylation

This table summarizes different palladium-catalyzed reactions in the presence of Trifluoroacetic acid and its deuterated form, highlighting the substrate, mechanism, and selectivity.

Ligand-directed C-H activation is a highly effective strategy for achieving regioselective deuteration. nih.gov In this approach, a directing group on the substrate coordinates to the metal catalyst, positioning it to activate a specific C-H bond, typically in the ortho position. nih.govnih.gov

A notable example is the use of a palladium catalyst with an N-heterocyclic carbene (NHC) ligand for the deuteration of aromatic ketones, amides, and even unmodified amino acids like phenylalanine and tyrosine in CF3COOD. nih.gov This method allows for direct ortho-deuteration without the need for prior functionalization of the directing group. nih.gov The combination of a directing group on the substrate and a specific ligand on the palladium catalyst provides a high degree of control over the deuteration site. nih.gov

This compound serves as an effective reagent for the acid-catalyzed deuteration of aromatic and aralkyl amines. nih.govresearchgate.net It acts as both the solvent and the deuterium source, offering advantages over other acidic systems due to its high solubility for a wide range of substrates and its low nucleophilicity. nih.gov

The deuteration of aromatic amines and amides in CF3COOD generally proceeds via an electrophilic aromatic substitution mechanism, with deuterium being incorporated at the most electron-rich positions of the aromatic ring. nih.gov The efficiency of the exchange is influenced by the basicity of the amine and the electronic properties of the aromatic ring. Less basic anilines and highly activated acetanilides tend to show the best results. nih.gov For instance, pharmaceutically relevant compounds like acetaminophen (B1664979) and diclofenac (B195802) have been successfully deuterated using this method. nih.gov However, for more electron-poor substrates, the addition of a palladium catalyst may be necessary to achieve a high degree of deuteration. researchgate.net

This compound has proven to be a valuable tool for the deuterium labeling of complex and biologically significant molecules.

For example, a key step in the synthesis of regioselectively deuterium-labeled estrone (B1671321) and its catechol estrogen derivatives involves an exchange reaction using deuterated trifluoroacetic acid, catalyzed by t-butyl alcohol. researchgate.netresearchgate.net This method provides an economical and straightforward way to introduce deuterium at specific positions, which is crucial for studying the mechanisms of estrogen-induced DNA damage. researchgate.net

While specific details on the direct use of this compound for the labeling of Dopaquine are not prevalent in the provided search results, the general applicability of acid-catalyzed H-D exchange suggests its potential in labeling such complex molecules. The principles of electrophilic aromatic substitution would govern the positions of deuterium incorporation.

Metal-Catalyzed Deuteration in Acidic Media

Catalytic Roles of this compound in Specific Reactions

Beyond its role as a deuterium source, Trifluoroacetic acid and its deuterated form, this compound, can act as a catalyst in various organic transformations. testbook.comresearchgate.net Its strong acidity allows it to protonate substrates and intermediates, thereby activating them for subsequent reactions. testbook.com

In the context of palladium-catalyzed reactions, Trifluoroacetic acid is known to promote C-H activation. mdpi.com The presence of a strong acid like TFA can enhance the catalytic activity of palladium(II) in ortho-selective C-H functionalization reactions. mdpi.com For example, in the palladium-catalyzed C-H oxygenation of aryl ketones and benzamides, a trifluoroacetic acid/trifluoroacetic anhydride (B1165640) solvent system is crucial for the C-H activation step. nih.gov Similarly, in the palladium-catalyzed arylation of indoles, Pd(TFA)2 is an effective catalyst, and the C-H activation is believed to be facilitated by the strongly electrophilic nature of the catalyst. beilstein-journals.org

The use of deuterated trifluoroacetic acid (TfOD) can provide mechanistic insights into these reactions. For instance, deuterium incorporation at the α-proton of a carbonyl group during a TfOD-catalyzed reaction can indicate the formation of a ketene (B1206846) intermediate. mdpi.com While TfOD is a stronger acid than CF3COOD, the principles of acid catalysis and mechanistic investigation through deuterium labeling are transferable. mdpi.com

Rearrangements and Functional Group Deprotections

This compound serves as a preferred catalyst for many acid-catalyzed rearrangement reactions. researchgate.netrdworldonline.com Its efficacy is attributed to its strong acidity and the ease with which it can be removed from the reaction mixture by evaporation due to its low boiling point. researchgate.netrdworldonline.com

In the realm of protecting group chemistry, TFA-d is instrumental in the removal of various protecting groups. evitachem.comresearchgate.netrdworldonline.com It is particularly effective for the deprotection of nitrogen- and oxygen-based protecting groups under both aqueous and anhydrous conditions. rdworldonline.com

N-tert-butyloxycarbonyl (N-Boc) Group Deprotection: TFA-d is commonly used for the removal of the N-Boc protecting group from amines. rdworldonline.commasterorganicchemistry.com The process involves the protonation of the carbamate (B1207046) oxygen by the strong acid, followed by the loss of a t-butyl carbocation. masterorganicchemistry.com The resulting carbamic acid then undergoes decarboxylation to yield the deprotected amine. masterorganicchemistry.com This method is a cornerstone in peptide synthesis and the synthesis of complex natural products. rdworldonline.commasterorganicchemistry.com

t-Butyl Ether (O-tBu) Group Deprotection: The t-butyl ether group, which is stable to most reagents, can be cleaved by strong acids like TFA-d. rdworldonline.com This deprotection is typically carried out using anhydrous TFA-d at temperatures ranging from 0 to 20°C. rdworldonline.com

Other Protecting Groups: TFA-d is also employed for the catalytic or stoichiometric removal of other protecting groups such as acetals, benzyl (B1604629) ethers, and silyl (B83357) ethers. thieme-connect.com For instance, a thioanisole-trifluoroacetic acid system has been shown to quantitatively deprotect O-benzyl-L-tyrosine at 25°C within 3 hours without O-to-C rearrangements. jst.go.jp

Protecting GroupSubstrate TypeDeprotection ConditionsReference
N-tert-butyloxycarbonyl (N-Boc)AminesThis compound masterorganicchemistry.com
t-Butyl ether (O-tBu)AlcoholsAnhydrous this compound, 0-20°C rdworldonline.com
O-benzylTyrosineThioanisole/Trifluoroacetic acid-d, 25°C, 3 hr jst.go.jp
Acetals, Silyl ethersAlcoholsCatalytic or stoichiometric this compound thieme-connect.com

Condensation Reactions

This compound is an effective catalyst for various condensation reactions. sdlookchem.comresearchgate.net It can promote the acylation of aromatic and unsaturated compounds to form the corresponding ketones and a variety of acyl-containing compounds. researchgate.net

A notable example is the TFA-mediated oxidative self-condensation of acetophenones in the presence of selenium dioxide (SeO₂). acs.org This reaction leads to the synthesis of fused wpmucdn.comadvancedchemtech.comdioxolo[4,5-d] wpmucdn.comadvancedchemtech.comdioxoles. The process involves the initial Riley oxidation of the acetophenone (B1666503) by SeO₂ to form a glyoxal, which then undergoes an acid-catalyzed double acetalization with two molecules of its monohydrated form to yield the condensed product. acs.org

ReactantsCatalyst/ReagentProductReference
AcetophenonesThis compound, Selenium dioxideFused wpmucdn.comadvancedchemtech.comdioxolo[4,5-d] wpmucdn.comadvancedchemtech.comdioxoles acs.org

Hydroarylation and Trifluoromethylation Reactions

This compound mediates the hydroarylation of alkenes, providing a route to dihydrocoumarins and dihydroquinolones in good yields. researchgate.net The intermolecular hydroarylation of cinnamic acids with phenols is particularly facile in the presence of TFA-d. researchgate.net It has been demonstrated that the TFA-mediated hydroarylation of cinnamic acids does not require a palladium catalyst, with reactions affording a range of dihydrocoumarin (B191007) products at ambient temperature over 16 to 72 hours. researchgate.net

Trifluoroacetic acid and its derivatives are considered ideal and cost-effective trifluoromethylating reagents due to their ready availability and the formation of CO₂ as a byproduct. sioc-journal.cnfrontiersin.org While direct use of TFA for trifluoromethylation has been challenging due to the high oxidation potential of the trifluoroacetate (B77799), recent advancements have enabled its use under milder conditions. nih.gov One strategy involves the use of trifluoroacetic anhydride with pyridine (B92270) N-oxide and photoredox catalysis to facilitate a decarboxylation to the CF₃ radical. nih.gov This method has been successfully applied to a range of vinyl, aryl, and heteroaryl substrates. nih.gov

Reaction TypeSubstratesReagentsKey FeaturesReference
HydroarylationAlkenes, Cinnamic acids, PhenolsThis compoundSynthesis of dihydrocoumarins and dihydroquinolones researchgate.net
TrifluoromethylationVinyl, aryl, and heteroaryl substratesTrifluoroacetic anhydride, Pyridine N-oxide, Photoredox catalystScalable and operationally simple radical trifluoromethylation nih.gov

Oxidation Reactions (e.g., Hydrocarbons by Manganese(VII))

This compound serves as a valuable medium for oxidation reactions, particularly for the oxidation of hydrocarbons by potassium permanganate (B83412) (manganese(VII)). cdnsciencepub.comcdnsciencepub.com Aqueous TFA-d is highly resistant to oxidation by permanganate itself and is acidic enough to convert the permanganate ion into a more reactive oxidizing species. cdnsciencepub.com Furthermore, it is a good solvent for both hydrocarbons and potassium permanganate. cdnsciencepub.com

The oxidation of alkanes and arenes by potassium permanganate in aqueous trifluoroacetic acid has been studied extensively. cdnsciencepub.comubc.ca The reaction rate is approximately first-order in h₀, the antilogarithm of the acidity function -HR, suggesting the active oxidant is MnO₃⁺, either free or complexed. cdnsciencepub.com

In the oxidation of C₅H₁₂ isomers, the relative rate of abstraction for primary, secondary, and tertiary hydrogen atoms is 1:60:2100, respectively. cdnsciencepub.com For normal alkanes, the rate of oxidation per methylene (B1212753) group increases with increasing chain length. cdnsciencepub.com Among cycloalkanes, cyclohexane (B81311) is the least reactive. cdnsciencepub.comcdnsciencepub.com The mechanism for the oxidation of aliphatic hydrocarbons is believed to proceed via hydrogen-atom abstraction by MnO₃⁺. cdnsciencepub.comcdnsciencepub.com The oxidation of arenes (C₆H₅Z) exhibits a ρ⁺ value of -5.29, and no isotope effect is observed when comparing the reaction rates of C₆H₅CH₃, C₆H₅CD₃, and C₆D₅CD₃, indicating an electrophilic attack on the aromatic ring as the rate-determining step. cdnsciencepub.com

SubstrateOxidantSolvent SystemKey FindingsReference
Alkanes, Cycloalkanes, ArenesPotassium Permanganate (Mn(VII))Aqueous this compoundActive oxidant is likely MnO₃⁺; mechanism involves H-atom abstraction for alkanes and electrophilic attack for arenes. cdnsciencepub.comcdnsciencepub.com

This compound in Peptide Synthesis Methodologies

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), primarily for the final cleavage of the synthesized peptide from the solid support and for the removal of acid-labile side-chain protecting groups. advancedchemtech.comnih.gov Its high volatility and good solubility in organic solvents make it particularly suitable for these applications. advancedchemtech.com

Cleavage of Peptides from Solid Supports

The final step in SPPS is the cleavage of the peptide from the resin. wpmucdn.com this compound is the main reagent used for this purpose, often in high concentrations. wpmucdn.comthermofisher.com The specific "cleavage cocktail" used depends on the type of linker attaching the peptide to the support and the amino acid composition of the peptide. thermofisher.com For commonly used supports like those with PAC ("Wang"), PAL, or Rink Amide linkers, cleavage is achieved with a high percentage of TFA-d to yield fully deprotected peptides. thermofisher.com

During cleavage, highly reactive carbocations are generated from the removal of protecting groups. To prevent unwanted side reactions with sensitive amino acids, scavengers are added to the TFA-d-based cleavage cocktail. wpmucdn.com The choice of scavengers is critical and is dictated by the presence of specific amino acid residues such as Arginine, Tryptophan, Methionine, Cysteine, and Histidine. wpmucdn.com

Cleavage Cocktail ComponentFunctionReference
This compoundCleavage of peptide from resin and deprotection of side chains wpmucdn.com
Scavengers (e.g., water, triisopropylsilane, thioanisole)Trap reactive carbocations to prevent side reactions wpmucdn.comresearchgate.net

Deprotection of Protecting Groups

In conjunction with cleaving the peptide from the solid support, TFA-d is responsible for the deprotection of acid-labile side-chain protecting groups in a single step. wpmucdn.com This global deprotection strategy is a key feature of the final stage of SPPS. thieme-connect.com

The efficiency of deprotection can be influenced by the specific protecting group and the duration of the TFA-d treatment. For example, while most protecting groups are removed within a two-hour treatment, some, like those on Arg(Pmc/Mtr) and Asn/Gln(Mbh/Tmob), may require longer reaction times for complete removal. thermofisher.com

The use of scavengers is also crucial during the deprotection step to quench the reactive species generated from the cleavage of protecting groups like Pmc, Pbf, and Tmob. thermofisher.com Trialkylsilanes, for instance, have been shown to be effective irreversible scavengers for the t-butyl cations formed during the deprotection of t-butyl-based protecting groups. researchgate.net

A variety of acid-labile protecting groups are susceptible to cleavage by TFA-d. For example, the S-t-butyl group on cysteine is stable to TFA and can be used in both Boc and Fmoc chemistries, but other protecting groups are readily removed. peptide.com The deprotection of Arg(Pmc) and Arg(Pbf) is typically achieved using 95% TFA in water for 20-30 minutes, a procedure that also removes tert-butyl and trityl-based protecting groups. peptide.com

Protecting GroupAmino AcidDeprotection ConditionsReference
Pmc, PbfArginine (Arg)95% TFA/water, 20-30 min peptide.com
tert-butyl based groupsVarious95% TFA/water peptide.com
Trityl based groupsVarious95% TFA/water peptide.com

Impact of Trifluoroacetate Counterions on Peptide Properties

During solid-phase peptide synthesis (SPPS), particularly when using the popular Fmoc/tert-butyl protection strategy, Trifluoroacetic acid (TFA) is extensively used. vdoc.pub It is the standard reagent for the final cleavage of the synthesized peptide from the resin support and for removing acid-labile side-chain protecting groups. nii.ac.jpasu.edu Consequently, synthetic peptides are typically obtained as trifluoroacetate salts, where the positively charged amino groups of the peptide (N-terminus and side chains of basic residues like Lysine, Arginine, and Histidine) are associated with trifluoroacetate (TFA⁻) counterions. While often considered a mere consequence of the synthesis protocol, the presence of these TFA⁻ counterions can significantly influence the biological and physicochemical properties of the peptide. vdoc.pubepdf.pub This has led to extensive research into the effects of TFA⁻ and the development of methods for its replacement with more biologically compatible counterions like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻). nii.ac.jp

Influence on Physicochemical Properties

The trifluoroacetate counterion can alter a peptide's structural and analytical characteristics. Its presence can complicate structural analysis and affect properties like solubility and aggregation.

Secondary Structure: The type of counterion present can influence the secondary structure of a peptide. Circular dichroism (CD) spectroscopy studies have shown that TFA⁻ can have a different effect on peptide helicity compared to other ions like chloride. For the antimicrobial peptide LL-37, it was reported that TFA⁻ has a greater ability to promote helix formation than Cl⁻. vdoc.pub Similarly, for Pediocin PA-1, TFA⁻ was observed to induce a small increase in helical structures. epdf.pub This structural influence is attributed to the counterion's ability to affect the hydrogen-bonding network within the peptide. vdoc.pub

Analytical Interference: The TFA⁻ counterion can interfere with routine analytical techniques used for peptide characterization. In Fourier-transform infrared (FTIR) spectroscopy, TFA exhibits a strong absorbance band around 1670 cm⁻¹, which can overlap with and complicate the analysis of the peptide's amide I band (1600–1700 cm⁻¹), a key indicator of secondary structure. vdoc.pub

Solubility and Aggregation: The counterion can impact the solubility profile of a peptide. A study comparing the acetate and trifluoroacetate salts of the peptide CSP7 found that while their pH-solubility profiles were similar across a wide range, the TFA salt showed significantly higher solubility at pH 8.0 and 10.0. However, the loss of volatile counterions during lyophilization can lead to pH shifts in reconstituted solutions, which in turn can cause peptide aggregation.

Comparative Impact of Counterions on Peptide Secondary Structure

Peptide Counterion Effect on Helicity Analytical Method Reference(s)
LL-37 TFA⁻ promotes more helix formation than Cl⁻. CD Spectroscopy vdoc.pub
Pediocin PA-1 TFA⁻ induces a small increase in helical structure compared to Cl⁻. CD Spectroscopy epdf.pub
General Peptides TFA⁻ shows a strong IR band around 1670 cm⁻¹, potentially interfering with the amide I band used for structural analysis. FTIR Spectroscopy vdoc.pub

Influence on Biological Properties

Perhaps more critically, residual TFA⁻ from synthesis can directly modulate the biological activity of peptides, leading to experimental artifacts and potential toxicity. This has prompted regulatory bodies and researchers to recommend or require the exchange of TFA for more biologically inert counterions like acetate or chloride before conducting biological assays. vdoc.pub

Cell Viability and Proliferation: The TFA⁻ ion has been shown to be toxic or to inhibit cell proliferation in a variety of cell types. For example, amylin with a TFA⁻ counterion induced less cell proliferation in osteoblasts compared to its hydrochloride salt. nii.ac.jp The peptide M33 as a TFA salt was found to be 5-30% more toxic to cells than its acetate salt. In some contexts, however, TFA has been observed to stimulate cell growth, as seen with murine glioma cells at micromolar concentrations. epdf.pub This variability underscores the unpredictable nature of TFA's influence on cell-based experiments.

Antimicrobial and Hemolytic Activity: In the study of antimicrobial peptides (AMPs), the counterion can significantly affect activity and selectivity. A study of five different AMPs (CAMEL, citropin 1.1, LL-37, pexiganan (B138682), and temporin A) compared their acetate, hydrochloride, and trifluoroacetate salts. vdoc.pub The results showed substantial differences in antistaphylococcal and hemolytic activities depending on both the peptide and the counterion. For instance, pexiganan acetate showed significantly higher hemolytic activity (30.75%) compared to its trifluoroacetate (7.04%) and chloride (8.51%) forms. In another study, the removal of TFA from lipopeptides did not significantly alter their antimicrobial activity, suggesting the effect can be peptide-specific. nzdr.ru

Comparative Impact of Counterions on Peptide Biological Activity

Peptide Counterion Comparison Observed Effect Reference(s)
Amylin TFA⁻ vs. HCl The TFA salt induced less cell proliferation in osteoblasts. nii.ac.jp
M33 TFA⁻ vs. Acetate The TFA salt was 5-30% more toxic to CFBE410 cells. nii.ac.jp
Pexiganan TFA⁻ vs. Acetate vs. HCl Acetate salt showed the highest hemolytic activity (30.75%) against red blood cells, compared to TFA⁻ (7.04%) and HCl (8.51%).
CAMEL TFA⁻ vs. Acetate vs. HCl Acetate salt showed higher hemolytic activity than TFA⁻ and HCl salts.
MOG₃₅₋₅₅ TFA⁻ vs. Acetate The TFA salt induced an earlier onset of experimental autoimmune encephalomyelitis. epdf.pub

Theoretical and Computational Studies on Trifluoroacetic Acid D

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of molecules like Trifluoroacetic acid-d. DFT calculations have been instrumental in understanding its behavior in various environments, from material surfaces to atmospheric clusters. rsc.orgnsf.gov Functionals such as B3LYP and M06-2X are commonly employed for these studies. rsc.orgcopernicus.org

DFT calculations have been crucial in elucidating the interaction of trifluoroacetic acid with titanium dioxide (TiO₂) surfaces, particularly the anatase polymorph. rsc.org Studies show that the mode and strength of adsorption are highly dependent on the specific crystal facet exposed. rsc.org

On the anatase (101) surface, the interaction is weak, with the adsorbed TFA molecule maintaining a structure almost identical to its gas-phase form. rsc.org In stark contrast, the interaction with the anatase (001) surface is very strong. rsc.org Here, the molecule undergoes dissociative adsorption, where it deprotonates to form a trifluoroacetate (B77799) anion that binds to surface titanium atoms. rsc.org The released proton subsequently binds to a surface oxygen atom. rsc.org This difference in adsorption behavior explains the role of trifluoroacetic acid as a morphological control agent in the synthesis of TiO₂ nanoparticles, as it selectively stabilizes the highly photoactive {001} facets. rsc.orgcsic.es

DFT has also been used to study TFA adsorption on other TiO₂ polymorphs. sioc-journal.cn A comparative study of anatase, rutile, and brookite found that the most stable adsorption configuration occurred on the brookite (210) surface. sioc-journal.cn Analysis of the partial density of states revealed that TFA adsorption narrows the band gap of the material, which can enhance its photocatalytic efficiency under visible light. sioc-journal.cn

Material SurfaceAdsorption ModeInteraction StrengthKey FindingReference
Anatase TiO₂ (101)MolecularWeakAdsorbed molecule is structurally similar to gas phase. rsc.org
Anatase TiO₂ (001)DissociativeStrongMolecule adsorbs as trifluoroacetate, protonating the surface. This stabilizes the {001} facet. rsc.orgcsic.es
Rutile TiO₂ (110)Dissociative-The carboxylate ion bonds to surface titanium atoms. aalto.fi
Brookite TiO₂ (210)-Strongest among tested polymorphsAdsorption narrows the material's band gap from 3.06 eV to 2.80 eV. sioc-journal.cn

DFT calculations, often combined with tools like the Atmospheric Cluster Dynamics Code (ACDC), have revealed that trifluoroacetic acid can significantly influence new particle formation (NPF) in the atmosphere. copernicus.orgcopernicus.org Specifically, TFA has been shown to enhance the nucleation process involving sulfuric acid (SA) and dimethylamine (B145610) (DMA). copernicus.orgcopernicus.org

The enhancing effect of TFA is strongly dependent on ambient conditions, particularly temperature and the concentrations of the nucleating precursors. copernicus.orgcopernicus.org The M06-2X functional is well-suited for these calculations due to its accuracy in describing the noncovalent interactions that govern atmospheric clusters. copernicus.org Theoretical simulations show that the growth trends of clusters containing TFA increase as the temperature decreases. copernicus.org

The role of TFA is most significant in regions with low temperatures, low sulfuric acid concentrations, and high concentrations of both DMA and TFA, such as in cold, polluted urban environments. copernicus.orgcopernicus.org Under these specific conditions, TFA's presence can lead to a dramatic increase in the particle formation rate. copernicus.orgcopernicus.org

Condition[SA] (molec. cm⁻³)[DMA] (molec. cm⁻³)[TFA] (molec. cm⁻³)Temperature (K)Enhancement FactorContribution of TFA PathwaysReference
Optimal Enhancement1.0 x 10⁶1.0 x 10⁹1.0 x 10⁸260Up to 227-fold~95% copernicus.orgcopernicus.org

Ab Initio Calculations for Acidic Properties

High-level ab initio calculations have been successfully used to accurately determine the acidic properties of trifluoroacetic acid, most notably its pKₐ value. researchgate.net Methods such as G3 and CBS-QB3, which are composite methods designed for high accuracy in thermochemical calculations, have been employed for this purpose. researchgate.net

The theoretical calculation of pKₐ typically involves a thermodynamic cycle that combines the gas-phase Gibbs free energy of dissociation with the free energies of solvation for the acid and its conjugate anion. researchgate.net The gas-phase energies are obtained from the high-level ab initio calculations, while solvation energies are often calculated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), at the DFT level (e.g., B3-LYP/6-31+G(d)). researchgate.net This combined approach yields excellent agreement with experimental pKₐ values, with reported deviations of less than 0.4 pKₐ units. researchgate.net

Other ab initio studies, using methods like second-order Møller-Plesset perturbation theory (MP2), have investigated dissociation pathways. acs.org For instance, the barrier for the elimination of hydrogen fluoride (B91410) (HF) from trifluoroacetic acid was calculated to be 50.3 kcal/mol at the MP2 level of theory. acs.org

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical calculations are essential for interpreting and assigning experimental spectroscopic data for TFA-d. These models can predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies with high accuracy. rsc.orgnih.gov

One study used quantum chemistry to model the ¹⁹F NMR chemical shifts of TFA interacting with a peptide. nih.govacs.org By performing calculations with the wB97XD functional, researchers could interpret solid-state NMR data, which revealed two distinct binding modes for TFA. nih.gov The modeling suggested the formation of a highly structured complex where a single TFA molecule intercalates between the aromatic rings of two stacked phenylalanine residues. nih.govacs.org

In another application, DFT calculations (using the B3LYP-D3 functional) were performed to understand the Raman spectra of aqueous TFA droplets. rsc.org By simulating the vibrational frequencies of both neutral TFA and the trifluoroacetate anion, and comparing them to experimental results, a detailed assignment of the spectral features was possible. The calculations showed excellent agreement with experimental frequencies for key vibrational modes, confirming the presence and structure of different TFA species in solution and ice. rsc.org

Vibrational ModeSpeciesCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
C–C StretchUndissociated Neutral TFA815818 rsc.org
C–C StretchAnionic TFA (in ice)841844 rsc.org
C–O StretchUndissociated Neutral TFA14641461 rsc.org

Environmental Research and Fate of Trifluoroacetic Acid General Tfa, but Relevant to Context

Sources and Atmospheric Degradation Pathways

The presence of TFA in the environment is attributed to both natural and anthropogenic sources. researchgate.netfluorocarbons.org However, a significant contributor to the current environmental load of TFA is the atmospheric degradation of several classes of synthetic chemicals. researchgate.net

Trifluoroacetic acid is a terminal breakdown product of several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). fluorocarbons.org These compounds are widely used as refrigerants, propellants, and blowing agents. researchgate.net The transition from ozone-depleting substances to HFCs and subsequently to HFOs, which have lower global warming potentials, has inadvertently led to an increased formation of TFA in the atmosphere. mdpi.comencyclopedia.pub

For instance, HFC-134a (1,1,1,2-tetrafluoroethane) and HFO-1234yf (2,3,3,3-tetrafluoroprop-1-ene) are two significant precursors to atmospheric TFA. osti.govbris.ac.uk While the atmospheric lifetime of HFOs is much shorter than that of HFCs, the yield of TFA from the degradation of some HFOs is higher. mdpi.com Studies have shown that a switch from HFC-134a to an equivalent emission of HFO-1234yf could lead to a substantial increase in the global atmospheric burden of TFA. osti.govbris.ac.ukacs.org

Below is a table summarizing key HFCs and HFOs that degrade into TFA:

Compound ClassPrecursor CompoundCommon ApplicationTFA Yield
HFCs HFC-134aRefrigerant~21% unep.org
HFC-125Refrigerant100% unep.org
HFC-143aRefrigerant100% unep.org
HFOs HFO-1234yfRefrigerant100% unep.org
HFO-1234zeBlowing Agent<10% unep.org

The atmospheric degradation of HFCs and HFOs into TFA is primarily initiated by their reaction with hydroxyl radicals (OH). mdpi.com This initial reaction leads to the formation of fluoroalkoxy radicals. acs.org The subsequent fate of these radicals determines the efficiency of TFA formation. The mechanisms can involve reactions with molecular oxygen (O2) and rearrangement processes. acs.org For example, the oxidation of HFO-1234yf proceeds through a series of steps involving OH radical attack, leading to the formation of an unstable intermediate that ultimately breaks down to yield TFA. mdpi.com

The general atmospheric oxidation pathway can be summarized as:

Initiation: Reaction of the parent compound (HFC or HFO) with OH radicals.

Propagation: Formation of a series of radical intermediates.

Termination: Formation of stable end products, including TFA.

The lifetime of TFA in the atmosphere is relatively short, with wet deposition being the dominant removal process. mdpi.com

Environmental Distribution and Transport

Due to its chemical properties, TFA is highly mobile in the environment, leading to its widespread distribution. ehn.orgresearchgate.net

Trifluoroacetic acid is highly soluble in water and has a low volatility. mdpi.comfluorocarbons.org Consequently, once formed in the atmosphere, it readily partitions into aqueous phases such as rain, fog, and cloud water. mdpi.comunep.org This high solubility means that wet deposition, including rainout and washout, is the primary mechanism for its removal from the atmosphere and its entry into terrestrial and aquatic ecosystems. mdpi.comfluorocarbons.org As a result, TFA is ubiquitously found in surface waters, including rivers and lakes, and has become an integral part of the global water cycle. fluorocarbons.orgresearchgate.net Its ultimate sink is the world's oceans, where it can accumulate. fluorocarbons.org

The atmospheric transport of precursor compounds allows for the formation and deposition of TFA in regions far from the original emission sources. fluorocarbons.org While TFA produced from short-lived HFOs tends to be deposited more regionally, the longer atmospheric lifetimes of HFCs contribute to a more global distribution of TFA. fluorocarbons.org Evidence of this long-range transport is the detection of TFA in remote areas, including the Arctic and in Antarctic snow. fluorocarbons.orgrefrigerantanswers.eusunderlandlab.org This indicates that TFA is a global contaminant, capable of reaching even the most pristine environments. refrigerantanswers.eu

Degradation and Persistence in Environmental Media

One of the most significant environmental concerns regarding TFA is its extreme persistence. nih.govnih.gov The carbon-fluorine bond in the trifluoromethyl group is exceptionally strong, making TFA highly resistant to both biotic and abiotic degradation in the environment. unep.org

Once in the aqueous environment, there are no known significant degradation pathways for TFA. mdpi.comencyclopedia.pub It does not readily biodegrade, nor is it susceptible to hydrolysis under typical environmental conditions. nih.gov This persistence means that TFA can accumulate in environmental sinks over long periods. encyclopedia.pubnih.gov Studies using aquatic microcosms have demonstrated the extreme persistence of trifluoroacetic acid, with no degradation observed over the course of a year-long field study. nih.gov This high degree of persistence, coupled with its continuous introduction into the environment, leads to increasing concentrations in various environmental media. ehn.orgresearchgate.netnih.gov

Resistance to Abiotic and Biotic Degradation

Trifluoroacetic acid is notably resistant to both abiotic and biotic degradation. tandfonline.comresearchgate.net Studies have shown that TFA is not readily broken down by chemical processes such as hydrolysis or oxidation under typical environmental conditions. tandfonline.com In aquatic environments, it is considered a persistent substance with no known significant abiotic degradation pathways. mdpi.comnih.gov

Similarly, TFA exhibits high resistance to microbial degradation. tandfonline.comresearchgate.net While some limited evidence of degradation under specific laboratory conditions exists, widespread and rapid biodegradation in the environment is not observed. tandfonline.com For instance, one study noted that TFA was not biodegraded in a semi-continuous activated sludge test, even with prolonged incubation periods of up to 84 days. tandfonline.comresearchgate.net This inherent stability contributes to its accumulation in various environmental compartments. nih.gov

Microbial Degradation under Anaerobic and Oxic Conditions

Research into the microbial degradation of TFA has explored both anaerobic (oxygen-free) and oxic (oxygen-rich) conditions. While generally resistant, some studies have reported limited microbial activity.

Under anaerobic conditions, there have been a few reports of TFA degradation. tandfonline.comresearchgate.net One study indicated that natural sediments could reduce TFA, although subsequent attempts to reproduce these findings were unsuccessful. researchgate.net Another study observed the removal of radiolabeled TFA in a mixed anaerobic in vitro microcosm. researchgate.net More recent research has shown that a native microbial community can achieve a low level of defluorination and removal of TFA over a 10-month incubation period under anoxic conditions. nih.gov However, it is generally accepted that TFA is highly recalcitrant to microbial breakdown in most anaerobic environments. ipp.ptresearchgate.net

In oxic environments, the evidence for microbial degradation is also scarce. Some laboratory experiments have suggested the possibility of co-metabolic degradation, where the breakdown of TFA occurs in the presence of other organic compounds that serve as the primary energy source for microorganisms. researchgate.net However, TFA is largely considered to be resistant to microbial attack under oxic conditions in the natural environment. confex.com

Photochemical Decomposition

Photochemical decomposition, the breakdown of a compound by light, has been investigated as a potential removal mechanism for TFA. While direct photolysis in the environment is not a significant degradation pathway, researchers have explored photocatalytic methods. nih.gov

One approach involves the use of a homogeneous photocatalyst, such as a tungstic heteropolyacid, in water. nih.govelsevierpure.com Under UV-visible light irradiation in the presence of oxygen, this method has been shown to decompose TFA into fluoride (B91410) ions (F⁻) and carbon dioxide (CO₂). nih.govelsevierpure.com Another study demonstrated the efficient photochemical decomposition of TFA using electrolyzed sulfuric acid under UV-visible light. researchgate.net These methods, however, are more applicable to industrial wastewater treatment rather than as a widespread environmental degradation process. researchgate.net The only potentially significant natural photochemical degradation pathway is overtone photodissociation in the troposphere, but this is considered a minor loss process as TFA is readily removed from the atmosphere by wet deposition. nih.gov

Ecological Implications and Risk Assessment

The persistence and increasing presence of TFA in the environment necessitate a thorough assessment of its ecological implications. nih.govrefrigerantanswers.eu While generally considered to have low to moderate toxicity, its long-term accumulation is a subject of ongoing scientific evaluation. nih.govunep.org

Bioaccumulation Potential in Terrestrial Plants

Trifluoroacetic acid has demonstrated a potential for bioaccumulation in terrestrial plants. mdpi.comtandfonline.com This uptake is thought to be related to the plant's absorption of water, with TFA then becoming concentrated due to transpiration. tandfonline.comresearchgate.net Studies have reported bioconcentration factors in plants spanning a wide range, from 4.9 to 1439. mdpi.comnih.gov

Research on various plant species, including sunflower and wheat, has observed this bioaccumulation. tandfonline.comresearchgate.net Once absorbed, a significant portion of the TFA in leaves has been found to be water-extractable, suggesting that it is not significantly metabolized within the plant. tandfonline.comresearchgate.net While TFA is not typically considered bioaccumulative in food chains in the same way as some other persistent organic pollutants, its concentration in plants can lead to its entry into the food web. unep.orgeurofins.se

Bioaccumulation of Trifluoroacetic Acid in Terrestrial Plants
Plant TypeObservationReference
General Terrestrial PlantsBioconcentration factors reported to be between 4.9 and 1439. mdpi.comnih.gov
Sunflower and WheatObserved bioaccumulation, likely related to water uptake and transpiration. tandfonline.comresearchgate.net
Various CropsRapid uptake and bioaccumulation, particularly in aerial parts. nih.gov

Q & A

Q. What are the key physicochemical properties of Trifluoroacetic Acid-d relevant to its use in NMR spectroscopy?

this compound (CF₃COOD) is a deuterated solvent with a boiling point of 75°C, density of 1.493 g/mL, and isotopic purity ≥99.5% . Its strong acidity (pKa ~0.5) and ability to dissolve polar polymers make it ideal for NMR studies of peptides, polyesters, and other macromolecules. The deuterium substitution minimizes proton interference in ¹H NMR, while residual protons (e.g., from incomplete deuteration) appear as a singlet at 2.09 ppm in ¹H NMR and 164.2 ppm in ¹³C NMR .

Q. How should this compound be safely stored and handled in laboratory settings?

Store in tightly sealed containers at 15–25°C, away from strong bases (e.g., NaOH), metals, and oxidizing agents due to violent reactions . Use in fume hoods with nitrile gloves and splash goggles to prevent inhalation or skin contact. Decontaminate spills with sodium bicarbonate or calcium carbonate to neutralize acidity .

Q. What is the role of this compound in synthesizing deuterated compounds?

As a deuterium source, it facilitates isotopic labeling in organic synthesis. For example, it participates in stereospecific deuteration reactions, such as converting (R)-(E)-1,3-diphenyl-3-trimethylsilylallyl alcohol to (R)-(E)-1,3-diphenylallyl-3-d via anti-stereochemistry . Ensure reaction vessels are moisture-free to prevent isotopic dilution .

Advanced Research Questions

Q. How can researchers optimize this compound/chloroform-d solvent mixtures for NMR analysis of high molecular weight polyesters?

A 1:1 (v/v) mixture of this compound and chloroform-d enhances solubility of polyesters like polyglycolic acid (PGA) while suppressing viscosity-induced line broadening. For poly(ethylene terephthalate) (PET), heating to 50°C in this mixture resolves overlapping peaks in ¹³C NMR, enabling accurate quantification of end-group structures .

Q. What strategies mitigate spectral interference from residual protons in this compound during NMR experiments?

  • Use 99.8% deuterated grade (e.g., Cambridge Isotope Laboratories) to minimize residual H⁺ signals .
  • Apply presaturation or NOESY sequences to suppress the solvent peak at 2.09 ppm in ¹H NMR .
  • For ¹³C NMR, reference the carbonyl peak at 164.2 ppm to calibrate chemical shifts .

Q. How to address discrepancies in NMR chemical shift assignments when using this compound as a solvent?

Discrepancies arise from solvent-induced conformational changes (e.g., nicotine’s protonation states in TFA-d alter C-27 proton shifts from 5.50 ppm to 4.90 ppm) . Validate assignments by:

  • Cross-referencing with spectra in DMSO-d₆ or CDCl₃.
  • Performing variable-temperature NMR to assess dynamic exchange effects .

Q. What analytical techniques verify the isotopic purity of this compound in synthetic applications?

  • Karl Fischer (KF) titration : Measures water content (≤0.05% H₂O/D₂O) to confirm minimal protium contamination .
  • ¹H NMR : Residual proton signals should not exceed 0.5% intensity relative to internal standards .
  • Mass spectrometry (MS) : Detect molecular ion clusters (e.g., m/z 115.03 for CF₃COOD) to confirm isotopic enrichment .

Q. How does this compound affect the stability of labile biomolecules during NMR sample preparation?

Its strong acidity can degrade pH-sensitive compounds. To mitigate:

  • Limit exposure time (<2 hours) for peptides or proteins.
  • Neutralize with deuterated bases (e.g., NaOD) post-dissolution .
  • Use low-temperature (4°C) data acquisition to reduce hydrolysis rates .

Methodological Notes

  • Experimental Design : For polymer NMR, dissolve 10–20 mg of sample in 0.5 mL this compound, filter through 0.45 µm PTFE membranes, and degas to eliminate air bubbles .
  • Data Contradictions : Conflicting pKa values in literature (e.g., 0.3–0.7) may arise from solvent impurities; always validate with internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.